

# Ethyl 5-methyl-1H-indazole-3-carboxylate chemical properties

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## Compound of Interest

**Compound Name:** Ethyl 5-methyl-1H-indazole-3-carboxylate

**Cat. No.:** B1602036

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An In-depth Technical Guide to the Chemical Properties and Applications of **Ethyl 5-methyl-1H-indazole-3-carboxylate**

## Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutic agents.<sup>[1]</sup> Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.<sup>[1]</sup>

Within this important class of molecules, **Ethyl 5-methyl-1H-indazole-3-carboxylate** (CAS No: 1908-01-6) serves as a pivotal starting material and synthetic intermediate.<sup>[2][3]</sup> Its structure combines the biologically active indazole core with a reactive ester functional group at the 3-position and a methyl group at the 5-position, which can influence molecular interactions and metabolic stability. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the landscape of modern drug discovery.

## PART 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.

## Physicochemical Properties

The physical characteristics of **Ethyl 5-methyl-1H-indazole-3-carboxylate** define its handling, storage, and behavior in various solvent systems.

Property	Value	Source(s)
CAS Number	1908-01-6	[2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[2][4]
Molecular Weight	204.23 g/mol	[2][4]
Appearance	Solid (form may vary)	(Parent Acid)
Melting Point	Data not consistently available; parent acid melts at 285-290 °C.	N/A
Boiling Point	Predicted: ~326.5 °C	[5] (N-methyl isomer)
Purity	Typically ≥97%	[4]

## Spectroscopic Signature

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for **Ethyl 5-methyl-1H-indazole-3-carboxylate**, inferred from foundational principles and data on analogous structures.[6][7][8]

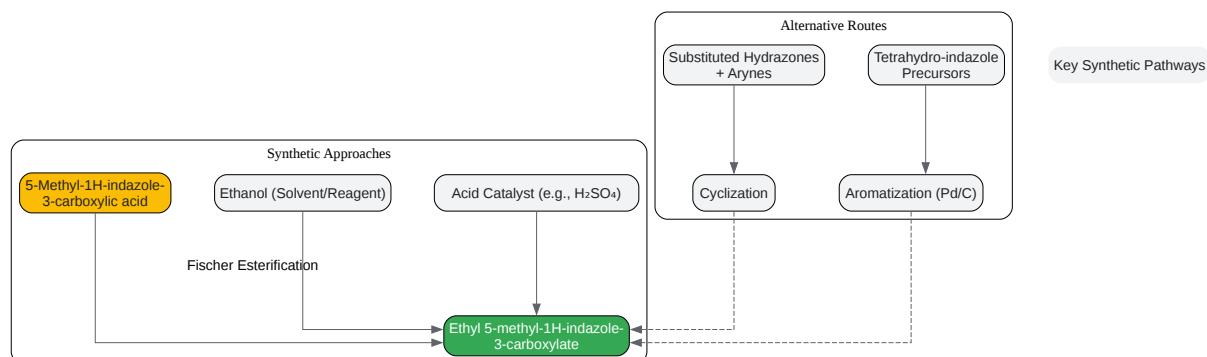
Technique	Expected Signature
<sup>1</sup> H NMR	~13.0-14.0 ppm (s, 1H): Labile N-H proton of the indazole ring. ~7.0-8.2 ppm (m, 3H): Protons on the benzene ring. ~4.4-4.6 ppm (q, 2H): Methylene (-CH <sub>2</sub> -) protons of the ethyl ester. ~2.4-2.5 ppm (s, 3H): Methyl (-CH <sub>3</sub> ) protons at the 5-position. ~1.4-1.5 ppm (t, 3H): Methyl (-CH <sub>3</sub> ) protons of the ethyl ester.
<sup>13</sup> C NMR	~162-164 ppm: Carbonyl carbon (C=O) of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic carbons of the benzene ring. ~61-62 ppm: Methylene carbon (-CH <sub>2</sub> -) of the ethyl ester. ~21-22 ppm: Methyl carbon (-CH <sub>3</sub> ) at the 5-position. ~14-15 ppm: Methyl carbon (-CH <sub>3</sub> ) of the ethyl ester.
IR (Infrared)	~3300-3100 cm <sup>-1</sup> : N-H stretching vibration. ~3000-2900 cm <sup>-1</sup> : C-H stretching (aromatic and aliphatic). ~1720-1700 cm <sup>-1</sup> : C=O stretching of the ester. ~1620-1450 cm <sup>-1</sup> : C=C and C=N stretching of the aromatic rings.
Mass Spec (MS)	m/z ~204.09: Molecular ion peak [M] <sup>+</sup> . Fragmentation: Loss of the ethoxy group (-OC <sub>2</sub> H <sub>5</sub> ) to give a fragment around m/z 159.

## PART 2: Synthesis and Derivatization Strategies

The utility of **Ethyl 5-methyl-1H-indazole-3-carboxylate** is intrinsically linked to its synthesis and its capacity for further chemical transformation.

### Core Synthesis Pathways

The synthesis of the indazole-3-carboxylate core can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale.



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Caption: Overview of primary and alternative synthetic routes.

One of the most direct methods is the Fischer esterification of the parent carboxylic acid.

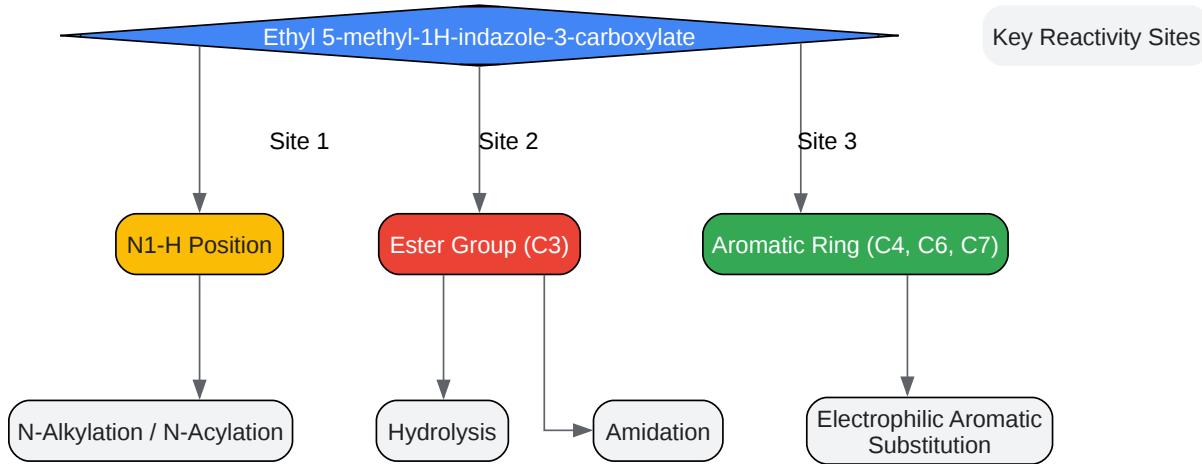
Protocol: Synthesis via Fischer Esterification This protocol is adapted from general esterification procedures for indazole carboxylic acids.[9][10]

- Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq).
- Reagents: Add a sufficient volume of absolute ethanol to fully dissolve or suspend the starting material (e.g., 10 mL per gram).

- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid ( $H_2SO_4$ ) or methanesulfonic acid (typically 2-5 mol%).[\[10\]](#)
- **Reaction:** Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water and a saturated solution of sodium bicarbonate ( $NaHCO_3$ ) to neutralize the acid catalyst.
- **Extraction:** A precipitate of the product should form. If not, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate ( $EtOAc$ ).
- **Purification:** Collect the solid product by filtration or concentrate the combined organic extracts under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Reactivity and Key Derivatizations

The true power of this molecule lies in its potential for derivatization, enabling the creation of large compound libraries for drug discovery.

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Caption: Major sites of reactivity for chemical modification.

- **N1-Alkylation/Acylation:** The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH), followed by reaction with an alkyl or acyl halide. This is a common strategy for introducing diverse side chains.<sup>[11]</sup> Studies have shown that N1-acylated derivatives exhibit potent anti-arhythmic effects.<sup>[12]</sup>
- **Ester Hydrolysis:** The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a water/THF mixture) to yield the corresponding 5-methyl-1H-indazole-3-carboxylic acid. This acid is a crucial intermediate for amide coupling reactions.
- **Amidation:** The carboxylic acid obtained from hydrolysis can be coupled with a wide variety of amines to form amides. Standard coupling reagents like EDC/HOBt or HATU are effective for this transformation.<sup>[9][13]</sup> This is one of the most powerful methods for generating molecular diversity from the indazole scaffold.

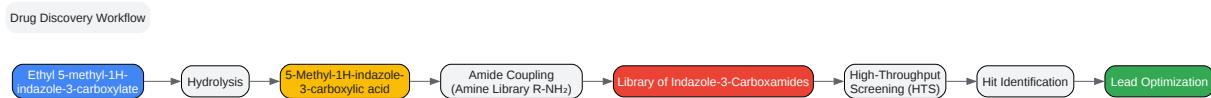
**Protocol: Synthesis of an Indazole-3-Carboxamide Derivative** This is a general procedure for amide bond formation from the corresponding carboxylic acid.<sup>[13]</sup>

- Activation: Dissolve 5-methyl-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).
- Coupling Agents: Add a coupling agent such as EDC·HCl (1.2 eq) and an activator like HOBT (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
- Base: Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).
- Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.
- Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.
- Workup: Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Purification: Collect the solid by filtration, wash with water, and dry. The crude amide can be purified by column chromatography or recrystallization.

## PART 3: Applications in Medicinal Chemistry

The indazole core is a validated pharmacophore, and **Ethyl 5-methyl-1H-indazole-3-carboxylate** is a key player in accessing this chemical space. It serves as a foundational building block for synthesizing compounds aimed at various therapeutic targets.[14][15]

The general workflow in a drug discovery program often involves using this core to generate a library of diverse analogs for screening.



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Caption: Role as a building block in a typical drug discovery cascade.

- Anti-inflammatory Agents: As mentioned, N1-substituted derivatives have been investigated for anti-arthritis properties, suggesting a role in modulating inflammatory pathways.[12]
- Oncology: The indazole scaffold is present in numerous kinase inhibitors used in cancer therapy, such as Pazopanib.[1] **Ethyl 5-methyl-1H-indazole-3-carboxylate** provides a versatile platform for creating novel compounds targeting protein kinases.
- Synthetic Cannabinoids: The direct alkylation of indazole-3-carboxylic acids is a known method for preparing certain classes of synthetic cannabinoids, highlighting the molecule's relevance in both pharmaceutical and forensic chemistry.[11]

## Safety and Handling

While specific safety data for this exact compound is limited, related indazole carboxylic acids are classified with the GHS07 pictogram, indicating potential for skin and eye irritation.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**Ethyl 5-methyl-1H-indazole-3-carboxylate** is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for the synthesis of novel, biologically active molecules. For researchers and drug development professionals, a thorough understanding of this scaffold's chemistry is essential for unlocking its full potential in the ongoing quest for new and effective therapeutics.

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